molecular formula C24H20O3 B11154401 6-methyl-7-(naphthalen-1-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

6-methyl-7-(naphthalen-1-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11154401
M. Wt: 356.4 g/mol
InChI Key: JKXNSVAVJYXDNC-UHFFFAOYSA-N
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Description

6-methyl-7-(naphthalen-1-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a naphthalene moiety, which is known for its aromatic properties, and a cyclopenta[c]chromene core, which contributes to its unique chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-7-(naphthalen-1-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Naphthalene Moiety: The naphthalene group can be introduced via an etherification reaction, where the hydroxyl group of the chromene reacts with a naphthylmethyl halide in the presence of a base.

    Methylation: The final step involves the methylation of the chromene core, which can be achieved using methyl iodide and a strong base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-methyl-7-(naphthalen-1-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrogenated chromene derivatives.

    Substitution: Nitro or bromo derivatives of the original compound.

Scientific Research Applications

6-methyl-7-(naphthalen-1-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential anti-cancer, anti-inflammatory, and antioxidant properties.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its complex structure.

    Material Science: It is explored for its potential use in organic electronics and photonics due to its aromatic nature and electronic properties.

Mechanism of Action

The mechanism of action of 6-methyl-7-(naphthalen-1-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    Antioxidant Activity: The compound can scavenge free radicals, thereby protecting cells from oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-7-(naphthalen-1-ylmethoxy)-2,3-dihydrochromen-4(1H)-one: Similar structure but lacks the cyclopenta ring.

    7-(naphthalen-1-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: Similar structure but lacks the methyl group.

    6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: Similar structure but lacks the naphthalene moiety.

Uniqueness

The uniqueness of 6-methyl-7-(naphthalen-1-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one lies in its combination of a naphthalene moiety, a cyclopenta ring, and a chromene core. This unique structure contributes to its diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C24H20O3

Molecular Weight

356.4 g/mol

IUPAC Name

6-methyl-7-(naphthalen-1-ylmethoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C24H20O3/c1-15-22(26-14-17-8-4-7-16-6-2-3-9-18(16)17)13-12-20-19-10-5-11-21(19)24(25)27-23(15)20/h2-4,6-9,12-13H,5,10-11,14H2,1H3

InChI Key

JKXNSVAVJYXDNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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